

# crystal structure of FeSb<sub>2</sub>

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antimony;iron

Cat. No.: B085111

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of Iron Diantimonide (FeSb<sub>2</sub>)

## Introduction

Iron diantimonide (FeSb<sub>2</sub>), a narrow-gap semiconductor, has garnered significant attention from the scientific community due to its remarkable physical properties, most notably a colossal Seebeck coefficient at cryogenic temperatures, making it a material of interest for thermoelectric applications.[1] FeSb<sub>2</sub> crystallizes in the orthorhombic system and is isostructural with the mineral marcasite (FeS<sub>2</sub>).[2][3] Its structure is characterized by a three-dimensional network of distorted FeSb<sub>6</sub> octahedra.[4][5] Understanding the precise crystal structure is fundamental to elucidating the origin of its unusual electronic and thermal transport properties. This guide provides a comprehensive overview of the crystallographic data, experimental protocols for synthesis and characterization, and the structural arrangement of FeSb<sub>2</sub>.

## Crystallographic Data

The crystal structure of FeSb<sub>2</sub> has been determined with high precision using single-crystal and powder diffraction techniques. It belongs to the orthorhombic crystal system with the centrosymmetric space group Pnnm (No. 58).[6][7] The unit cell contains two formula units.[2]

## Lattice Parameters

The lattice parameters of FeSb<sub>2</sub> have been reported by various experimental and computational studies. The values show slight variations depending on the measurement technique and sample preparation method.

a (Å)	b (Å)	c (Å)	Volume (Å <sup>3</sup> )	Method	Reference
5.8328(5)	6.5376(5)	3.1973(3)	121.94	Single-Crystal XRD	[3]
5.8296	6.5512	3.1980	122.25	HRXRD	[1]
5.83	6.53	3.20	122.18	XRD	[2]
5.82	6.52	3.19	121.50	XRD	[4]
3.40	5.67	6.48	125.16	Calculation (DFT)	[6]

Note: The calculated parameters from the Materials Project correspond to a different conventional cell setting.[6]

## Atomic Positions and Bond Lengths

The atoms in the FeSb<sub>2</sub> unit cell occupy specific Wyckoff positions within the Pnnm space group. The iron atoms are located at the center of distorted octahedra formed by six antimony atoms.[2]

Atom	Wyckoff Position	x	y	z	Reference
Fe	2a	0	0	0	[3][6]
Sb	4g	0.18885(2)	0.3651(4)	0	[3]

The Fe atom is coordinated to six Sb atoms, forming FeSb<sub>6</sub> octahedra. These octahedra are distorted, leading to slightly different Fe-Sb bond lengths. One computational study reports four shorter bonds of 2.57 Å and two longer bonds of 2.58 Å.[6]

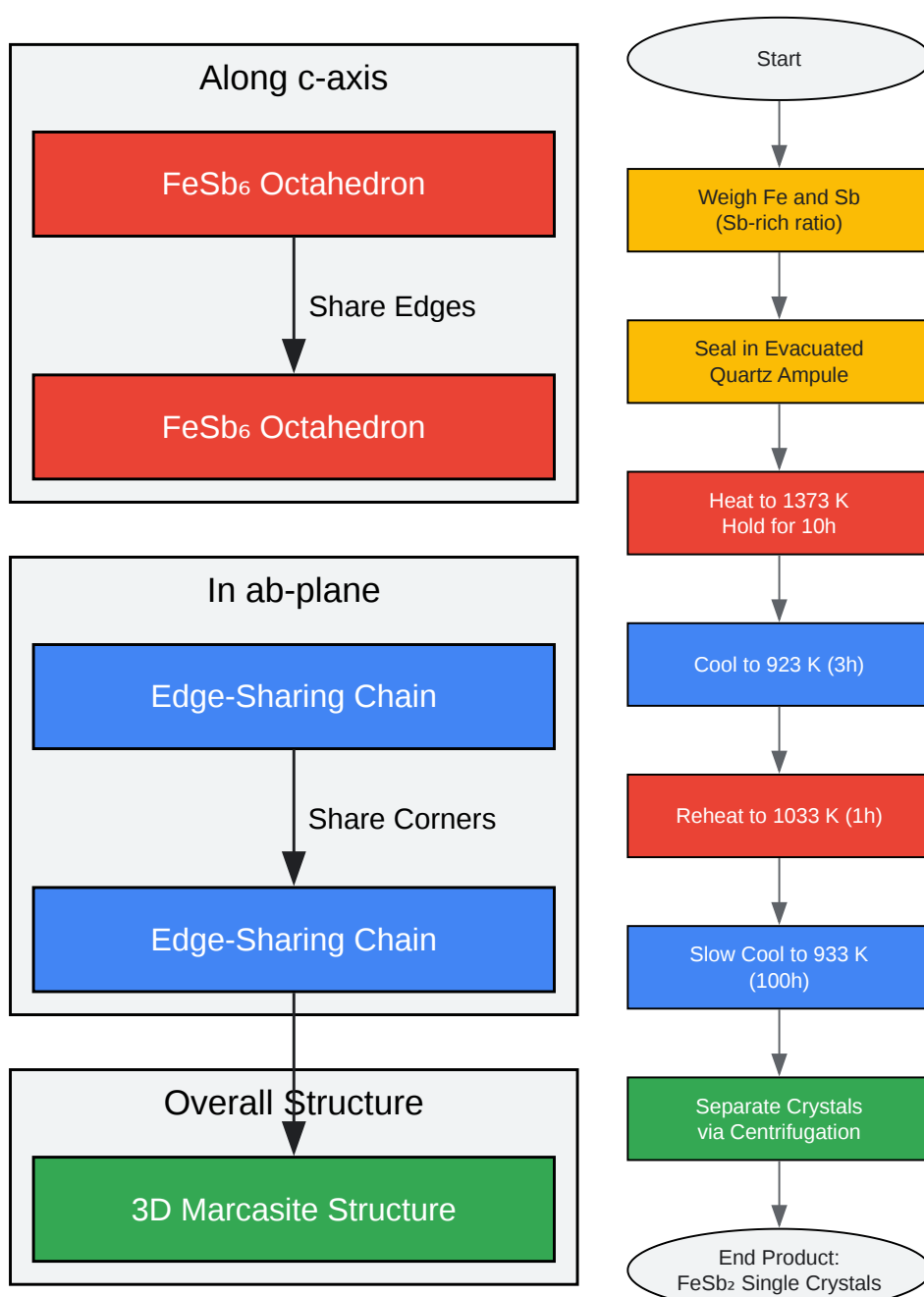
## Crystal Structure Description

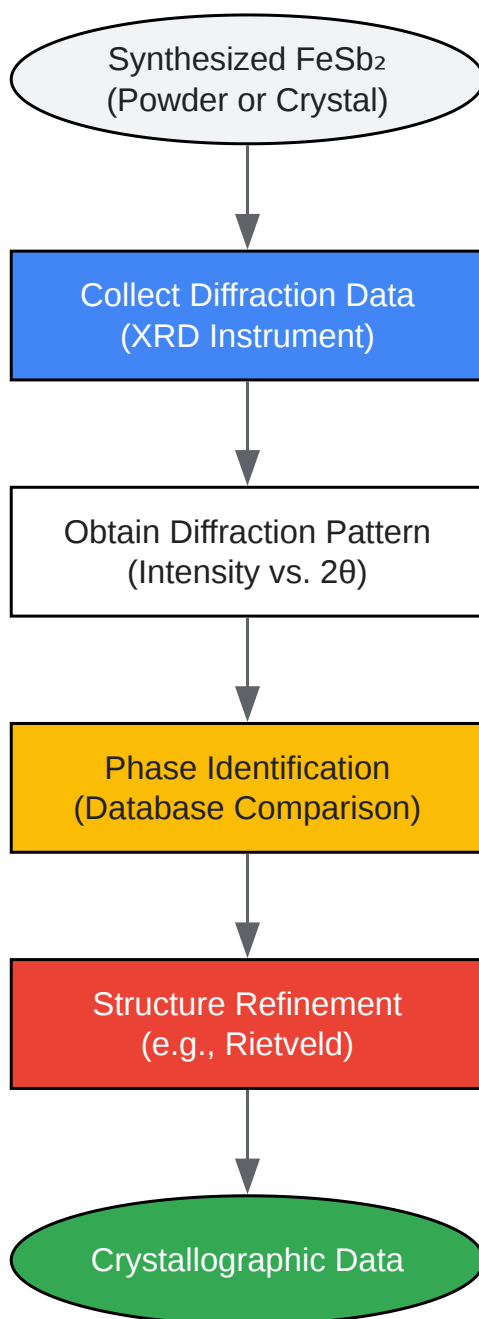
The FeSb<sub>2</sub> structure is a three-dimensional framework built from interconnected FeSb<sub>6</sub> octahedra.[8] Each iron atom is octahedrally coordinated by six antimony atoms, and each antimony atom is coordinated by three iron atoms in a distorted tetrahedral geometry.[6]

The connectivity of these octahedra defines the overall structure:

- Edge-Sharing: The  $\text{FeSb}_6$  octahedra share edges along the orthorhombic c-axis, forming linear chains.[\[1\]](#)[\[2\]](#)
- Corner-Sharing: These chains are then linked to adjacent chains in the ab-plane through corner-sharing of the octahedra.[\[1\]](#)[\[6\]](#)

This specific arrangement of linked polyhedra is characteristic of the marcasite structure type.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Low Thermal Conductivity and Magneto-suppressed Thermal Transport in a Highly Oriented FeSb<sub>2</sub> Single Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. mp-20714: FeSb<sub>2</sub> (orthorhombic, Pnnm, 58) [legacy.materialsproject.org]
- To cite this document: BenchChem. [crystal structure of FeSb<sub>2</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085111#crystal-structure-of-fesb2>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)